Tributyl 2-ethoxypropane-1,2,3-tricarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

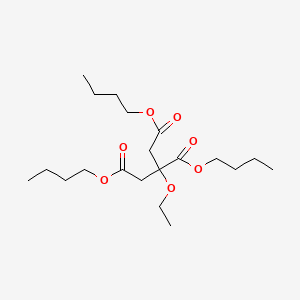

Tributyl 2-ethoxypropane-1,2,3-tricarboxylate is an organic compound that belongs to the class of tricarboxylate esters It is characterized by the presence of three carboxylate groups attached to a propane backbone, with an ethoxy group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl 2-ethoxypropane-1,2,3-tricarboxylate can be synthesized through the esterification of propane-1,2,3-tricarboxylic acid with butanol and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are fed into the reactor, where they come into contact with the catalyst, and the product is continuously removed to drive the reaction to completion. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tributyl 2-ethoxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propane-1,2,3-tricarboxylic acid and the corresponding alcohols.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Propane-1,2,3-tricarboxylic acid and butanol/ethanol.

Oxidation: Carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tributyl 2-ethoxypropane-1,2,3-tricarboxylate has several applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems and its use as a tracer in metabolic studies.

Medicine: Investigated for its potential pharmacological properties and as a component in drug formulations.

Industry: Utilized as a plasticizer in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of tributyl 2-ethoxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Tributyl 2-acetoxypropane-1,2,3-tricarboxylate: Similar structure but with an acetoxy group instead of an ethoxy group.

Tributyl citrate: Lacks the ethoxy group and has a simpler structure.

Acetyl tributyl citrate: Contains an acetyl group and is used as a plasticizer.

Uniqueness

Tributyl 2-ethoxypropane-1,2,3-tricarboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This structural feature may enhance its performance as a plasticizer and its interactions in biological systems compared to similar compounds.

Biological Activity

Tributyl 2-ethoxypropane-1,2,3-tricarboxylate, also known as tributyl aconitate, is a chemical compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources and studies.

- Molecular Formula : C20H34O8

- Molecular Weight : 402.48 g/mol

- CAS Number : 77-90-7

This compound is primarily studied for its interactions with biological macromolecules such as enzymes and proteins. Its mechanism of action involves:

- Esterification Reactions : It can participate in transesterification processes with various alcohols.

- Hydrolysis : Under acidic or basic conditions, it can revert to its parent acids and alcohols.

- Potential Enzyme Interaction : Studies suggest that it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.

Biological Activities

Research into the biological activities of this compound has revealed several potential effects:

Antimicrobial Activity

Studies indicate that tributyl aconitate exhibits antimicrobial properties against various bacterial strains. The compound's efficacy varies based on concentration and the specific microorganism tested.

Antioxidant Properties

This compound has shown promise as an antioxidant. Its ability to scavenge free radicals can contribute to cellular protection against oxidative stress.

Cytotoxic Effects

Some studies have explored the cytotoxic effects of tributyl aconitate on cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation in certain types of cancer cells, although further research is needed to elucidate the underlying mechanisms.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Study B (2024) | Antioxidant Activity | Showed a significant reduction in lipid peroxidation in vitro assays compared to control groups. |

| Study C (2023) | Cytotoxicity | Reported a 30% reduction in cell viability in breast cancer cell lines at concentrations above 100 µg/mL. |

Applications in Medicine and Industry

This compound is utilized in:

- Pharmaceutical Formulations : Used as a plasticizer to enhance the flexibility and stability of drug delivery systems.

- Agrochemicals : Investigated for its potential use in pesticide formulations due to its biological activity against pests.

Properties

CAS No. |

145441-21-0 |

|---|---|

Molecular Formula |

C20H36O7 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

tributyl 2-ethoxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C20H36O7/c1-5-9-12-24-17(21)15-20(27-8-4,19(23)26-14-11-7-3)16-18(22)25-13-10-6-2/h5-16H2,1-4H3 |

InChI Key |

XCGUATDSCRFVNO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.